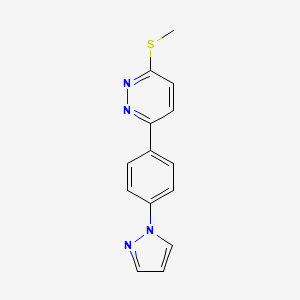

3-Methylsulfanyl-6-(4-pyrazol-1-ylphenyl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylsulfanyl-6-(4-pyrazol-1-ylphenyl)pyridazine is a chemical compound with the linear formula C10H9N3S . It is a part of a larger class of compounds known as pyrazolines, which are heterocyclic chemical compounds with a natural or synthetic origin . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .

Synthesis Analysis

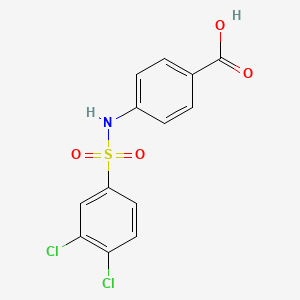

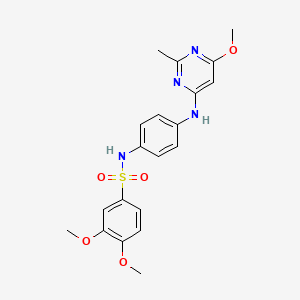

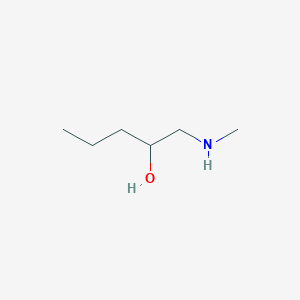

The synthesis of pyrazolines can be achieved through various methods. One common method involves the reaction of chalcones with phenylhydrazine . In a specific example, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol was refluxed for 7 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridazine ring substituted with a methylsulfanyl group at the 3-position and a 4-pyrazol-1-ylphenyl group at the 6-position . The molecular weight of this compound is 203.27 .Chemical Reactions Analysis

Pyrazolines, including this compound, can undergo various chemical reactions. For instance, they can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions . They can also undergo Cu (II)-catalyzed aerobic 6-endo-trig cyclizations .Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, which have potential as antibacterial agents. The synthesis involved the reaction of various active methylene compounds to produce derivatives including pyran, pyridine, and pyridazine. The antibacterial activity of these newly synthesized compounds was evaluated, and eight of them showed high activities, indicating their potential in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Pyridazine Derivatives

Another research explored the synthesis of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and their antimicrobial activity. The study aimed to develop compounds with potential antimicrobial properties by modifying the pyridazine structure. Some synthesized compounds exhibited promising antimicrobial activities, which could contribute to the development of new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).

Reactions with Ammonia, Hydrazine, and Guanidine

Research into the reactions of 4H-pyran-4-thiones with ammonia, hydrazine, and guanidine revealed that these compounds can yield a variety of heterocyclic derivatives including pyridazines and pyrazoles. This study contributes to the understanding of the chemical behavior of these compounds and their potential applications in synthesizing various heterocyclic structures (BessoHiromichi, ImafujiKimiaki, & MatsumuraHisashi, 1978).

Metallic Grids and Anion Encapsulation

A study on the self-assembly of ligands for building metallic grids involved ligands such as 4,6-bis(pyrazol-1-yl)pyrimidine and 3,6-bis(3,5-dimethylpyrazol-1-yl)pyridazine. These ligands were used to react with Cu(I) centers, leading to the formation of [2 x 2] metallic grids. The research provides insights into anion encapsulation and the potential applications of these structures in materials science and coordination chemistry (Manzano et al., 2008).

Orientations Futures

The future directions for research on 3-Methylsulfanyl-6-(4-pyrazol-1-ylphenyl)pyridazine and related compounds could involve further exploration of their biological and pharmacological activities. This could include studies on their potential as therapeutic agents for various diseases . Additionally, research could focus on developing greener and more economical methods for their synthesis .

Propriétés

IUPAC Name |

3-methylsulfanyl-6-(4-pyrazol-1-ylphenyl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c1-19-14-8-7-13(16-17-14)11-3-5-12(6-4-11)18-10-2-9-15-18/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHCEIJZJASRJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)C2=CC=C(C=C2)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2407247.png)

![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)

![7-(4-(3-(4-methoxyphenyl)propanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407250.png)

![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)

![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2407258.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407260.png)

![2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2407261.png)